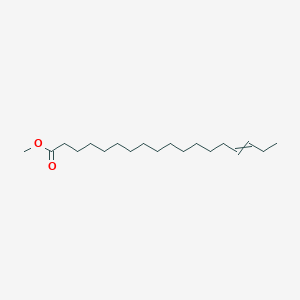

(Z)-15-Octadecenoic acid methyl ester

Descripción general

Descripción

(Z)-15-Octadecenoic acid methyl ester, also known as methyl cis-15-octadecenoate, is a fatty acid methyl ester derived from oleic acid. It is an unsaturated fatty acid ester with a double bond in the cis configuration at the 15th carbon position. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-15-Octadecenoic acid methyl ester typically involves the esterification of oleic acid with methanol. This reaction is catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and p-toluenesulfonic acid, while basic catalysts such as sodium methoxide or potassium hydroxide can also be used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the oleic acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through transesterification of triglycerides found in vegetable oils. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide. The reaction produces glycerol as a byproduct and the desired fatty acid methyl esters, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-15-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Hydrogenation: The double bond can be hydrogenated to produce the saturated methyl stearate.

Transesterification: The ester group can be exchanged with another alcohol to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or nickel are used under hydrogen gas.

Transesterification: Methanol or ethanol in the presence of a base catalyst like sodium methoxide is commonly used.

Major Products Formed

Oxidation: Epoxides, diols

Hydrogenation: Methyl stearate

Transesterification: Various fatty acid esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Food Industry Applications

Nutritional Benefits

Methyl cis-15-octadecenoate is recognized for its potential health benefits due to its unsaturated fatty acid structure. It is a source of omega-9 fatty acids, which are known to support heart health by improving lipid profiles and reducing inflammation.

Flavoring Agent

This compound is also used as a flavoring agent in the food industry, providing a desirable taste profile in various products. Its incorporation into food formulations can enhance sensory attributes.

Pharmaceutical Applications

Drug Formulation

Methyl cis-15-octadecenoate serves as a lipid carrier in drug formulations, improving the solubility and bioavailability of hydrophobic drugs. The esterification process allows for better absorption in the gastrointestinal tract.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for inclusion in nutraceuticals aimed at combating oxidative stress and related diseases.

Biofuel Production

Biodiesel Feedstock

As a fatty acid methyl ester, (Z)-15-octadecenoic acid methyl ester can be used as a feedstock for biodiesel production. Its high energy content and favorable combustion properties make it an attractive alternative to fossil fuels.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits/Properties |

|---|---|---|

| Food Industry | Nutritional supplement & flavoring | Heart health support; enhances taste |

| Pharmaceuticals | Drug carrier | Improves solubility; enhances bioavailability |

| Biofuels | Biodiesel production | Renewable energy source; high energy content |

Case Study 1: Nutritional Impact

A study published in the Journal of Nutritional Biochemistry examined the effects of dietary supplementation with methyl cis-15-octadecenoate on lipid metabolism in rats. The results indicated a significant reduction in serum cholesterol levels, suggesting its potential role in managing hyperlipidemia.

Case Study 2: Biodiesel Production Efficiency

Research conducted by the Renewable Energy Journal evaluated the efficiency of biodiesel produced from various fatty acid methyl esters, including this compound. The study found that biodiesel derived from this compound exhibited superior combustion characteristics compared to traditional biodiesel sources.

Mecanismo De Acción

The mechanism of action of (Z)-15-Octadecenoic acid methyl ester involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound interacts with various enzymes involved in lipid metabolism, influencing pathways such as beta-oxidation and lipid signaling .

Comparación Con Compuestos Similares

Similar Compounds

Methyl palmitoleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th carbon position.

Methyl oleate: Similar structure but with the double bond at the 9th carbon position.

Methyl linoleate: Contains two double bonds at the 9th and 12th carbon positions.

Uniqueness

(Z)-15-Octadecenoic acid methyl ester is unique due to its specific double bond position at the 15th carbon, which imparts distinct physicochemical properties and biological activities compared to other fatty acid methyl esters. Its specific configuration and chain length make it particularly useful in applications requiring specific lipid profiles .

Actividad Biológica

(Z)-15-Octadecenoic acid methyl ester, commonly known as oleic acid methyl ester, is a fatty acid methyl ester with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₃₆O₂

- Molecular Weight : 296.48 g/mol

- CAS Number : 112-80-1

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens.

Case Studies and Findings

-

Antibacterial Activity :

- A study investigating the antibacterial activity of various fatty acid methyl esters found that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were reported to be as low as 25 µg/mL for some strains, indicating strong antibacterial potential.

- Antifungal Properties :

-

Comparative Antimicrobial Efficacy :

- Table 1 summarizes the comparative antimicrobial efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 50 | Bacteriostatic |

| Candida albicans | 50 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies, particularly regarding its effect on inflammatory markers and pathways.

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that oleic acid methyl ester reduced prostaglandin E2 production, a key mediator of inflammation .

- A study indicated that treatment with this compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound.

Research Findings

- Radical Scavenging Activity :

- Comparative Antioxidant Efficacy :

Propiedades

IUPAC Name |

methyl (Z)-octadec-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEFHAHNEYBAAD-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.